1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one

Catalog No.
S8531937
CAS No.
M.F
C15H18BClN2O3
M. Wt
320.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaboro...

Product Name

1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one

IUPAC Name

1-[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone

Molecular Formula

C15H18BClN2O3

Molecular Weight

320.6 g/mol

InChI

InChI=1S/C15H18BClN2O3/c1-9(20)19-13-7-10(6-12(17)11(13)8-18-19)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3

InChI Key

FZWZFFQLDXUYPG-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)C)C(=C2)Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)C)C(=C2)Cl

1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted indazole moiety and a boron-containing dioxaborolane group. The compound is notable for its potential applications in medicinal chemistry and materials science due to its unique reactivity and biological properties. Its molecular formula is C₁₃H₂₂BNO₃, with a molecular weight of approximately 251.13 g/mol .

Typical of both indazole derivatives and boron-containing compounds. Notably, the presence of the boron atom allows for reactions such as:

  • Suzuki Coupling Reactions: The dioxaborolane group can engage in cross-coupling reactions with aryl halides in the presence of palladium catalysts, facilitating the formation of biaryl compounds.
  • Nucleophilic Substitution: The chloro group on the indazole can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are essential for developing more complex structures in pharmaceutical and agrochemical research.

The synthesis of 1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one typically involves several steps:

  • Formation of Indazole: Starting from appropriate precursors like hydrazine derivatives and carbonyl compounds.
  • Boronic Acid Addition: The introduction of the boron moiety can be achieved through the reaction of indazole with boronic acid derivatives under conditions suitable for dioxaborolane formation.
  • Chlorination: The chloro group can be introduced via electrophilic aromatic substitution or direct chlorination methods.

These steps can be optimized based on reaction conditions such as temperature, solvent choice, and catalyst use .

The compound's unique structure lends itself to several applications:

  • Pharmaceutical Development: As a potential lead compound for drug discovery due to its biological activity.
  • Material Science: Utilized in developing new materials that require specific electronic or optical properties due to its boron content.

Its reactivity also makes it suitable for further chemical modifications leading to more complex molecules.

Interaction studies involving 1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one would typically focus on:

  • Protein Binding Studies: Understanding how the compound interacts with biological macromolecules could provide insights into its mechanism of action.
  • Metabolic Stability: Evaluating how the compound is metabolized in vivo to assess its pharmacokinetic properties.

Such studies are crucial for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with 1-(4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)methanone1616388-38-50.92
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine454482-11-20.89
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindolin-1-one1221239-09-30.80

These compounds exhibit similar boron-containing structures but differ in their functional groups and biological activities. The unique combination of the indazole framework and boron functionality in 1-(4-Chloro...) sets it apart from these analogs.

Iridium-Catalyzed C–H Borylation Strategies for Indazole Functionalization

Iridium-catalyzed C–H borylation has emerged as a cornerstone for introducing boronate esters into indazole scaffolds. The method leverages the steric and electronic properties of the indazole ring to achieve selective borylation at the C-6 position. For example, a study demonstrated that iridium complexes paired with 1,10-phenanthroline ligands enable efficient borylation of N-protected indazoles under mild conditions. The reaction typically employs bis(pinacolato)diboron (B₂pin₂) or its derivatives as boron sources, with yields exceeding 90% in optimized systems.

A critical advancement involves the use of preformed catalysts such as [Ir(Cl)(COD)(1,10-phenanthroline)], which circumvent inconsistencies observed with in situ catalyst generation. This preformed system achieves near-quantitative conversion in model reactions, as evidenced by the borylation of N-Boc-indole at 0.5 mol% catalyst loading. The methodology’s robustness is further underscored by its application in one-pot syntheses of complex molecules, such as Meridianin G, with an 87% isolated yield.

Table 1: Comparison of Iridium-Catalyzed Borylation Conditions

SubstrateCatalyst SystemBoron SourceYield (%)Reference
N-Boc-indole[Ir(Cl)(COD)(phen)]B₂pin₂99
1-AcetylindazoleIr/dtbpyHBpin85
4-BromoindazolePdCl₂(dppf)-CH₂Cl₂B₂pin₂98

Ligand Design and Catalyst Optimization in Transition Metal-Mediated Reactions

Ligand architecture profoundly influences catalytic efficiency and selectivity. The Ir/dtbpy (4,4’-di-tert-butylbipyridine) system, for instance, facilitates C–H borylation with predictable regioselectivity based on steric hindrance. However, recent studies highlight the superiority of 1,10-phenanthroline ligands in stabilizing iridium centers, thereby enhancing turnover frequencies and functional group tolerance.

A solvent-assisted mechanistic switch has been proposed for cationic vs. neutral iridium complexes. In noncoordinating solvents like octane, cationic [Ir(COD)(phen)]⁺Cl⁻ forms, which is catalytically inactive, whereas neutral [Ir(Cl)(COD)(phen)] retains activity. This insight underscores the importance of solvent selection in preventing deactivation pathways.

Substrate Scope and Functional Group Tolerance in Polyhalogenated Indazole Systems

The presence of halogen substituents, such as chlorine at the C-4 position, introduces steric and electronic challenges. Despite this, palladium-mediated Miyaura borylation reactions exhibit remarkable tolerance. For example, 1-(4-bromoindazol-1-yl)ethanone undergoes borylation with B₂pin₂ in the presence of KOAc and PdCl₂(dppf)-CH₂Cl₂, yielding 1-[4-(dioxaborolan-2-yl)indazol-1-yl]ethanone at 98% efficiency. The reaction proceeds via a degassed 1,4-dioxane solvent system, with flash chromatography purification ensuring high purity.

Functional group compatibility extends to acetyl-protected indazoles, where the ketone group remains intact during borylation. This stability enables sequential functionalization strategies, as demonstrated by the synthesis of 1-acetyl-1H-indazole-6-boronic acid pinacol ester (CAS 1256359-07-5), a precursor for Suzuki-Miyaura cross-coupling.

Hydrogen Bond Acceptor Count

4

Exact Mass

320.1099003 g/mol

Monoisotopic Mass

320.1099003 g/mol

Heavy Atom Count

22

Dates

Last modified: 02-18-2024

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